2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine
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Overview
Description
2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This compound is characterized by the presence of a chlorine atom, a methyl group, and a 4-methylphenyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a purine derivative.
Chlorination: Introduce a chlorine atom at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Introduce a methyl group at the 9-position using methyl iodide and a base like potassium carbonate.
Amination: Attach the 4-methylphenyl group through a nucleophilic substitution reaction using 4-methylphenylamine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions could target the chlorine atom, potentially replacing it with a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with nucleic acids or proteins.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine would depend on its specific interactions with biological targets. It could potentially:
Bind to DNA or RNA: Interfering with nucleic acid synthesis or function.
Inhibit Enzymes: Targeting specific enzymes involved in cellular processes.
Modulate Receptors: Interacting with cellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-9-methyl-9H-purin-6-amine: Lacks the 4-methylphenyl group.
9-methyl-N-(4-methylphenyl)-9H-purin-6-amine: Lacks the chlorine atom.
2-chloro-9H-purin-6-amine: Lacks both the methyl and 4-methylphenyl groups.
Uniqueness
2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine is unique due to the combination of its substituents, which could confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C13H12ClN5 |
---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
2-chloro-9-methyl-N-(4-methylphenyl)purin-6-amine |
InChI |
InChI=1S/C13H12ClN5/c1-8-3-5-9(6-4-8)16-11-10-12(18-13(14)17-11)19(2)7-15-10/h3-7H,1-2H3,(H,16,17,18) |
InChI Key |
GXNCQDHDHVUKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C |
Origin of Product |
United States |
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